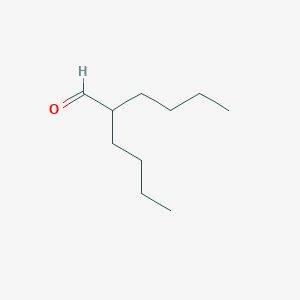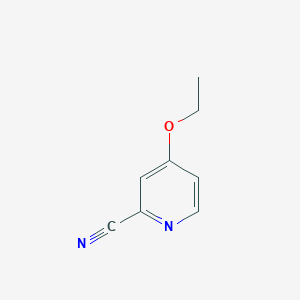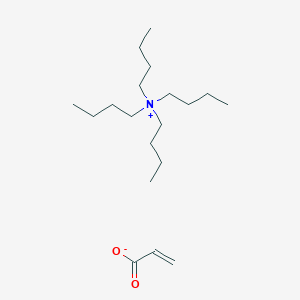
Norborn-5-en-2-ylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norborn-5-en-2-ylacrylic acid is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol. This compound is characterized by a norbornene ring structure fused with an acrylic acid moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norborn-5-en-2-ylacrylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with acrylic acid under controlled conditions to form the norbornene structure. This reaction is followed by various purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bonds.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the double bond in the norbornene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated norbornene derivatives.
Scientific Research Applications
Norborn-5-en-2-ylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Norborn-5-en-2-ylacrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the norbornene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Norbornene: Shares the norbornene ring structure but lacks the acrylic acid moiety.
Acrylic Acid: Contains the acrylic acid moiety but lacks the norbornene ring.
Norborn-5-en-2-ylacetic Acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness: Norborn-5-en-2-ylacrylic acid is unique due to the combination of the norbornene ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
15222-64-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(E)-3-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h1-4,7-9H,5-6H2,(H,11,12)/b4-3+/t7-,8+,9?/m1/s1 |
InChI Key |
PSQVRPSVCYLDTE-XSXCAFCXSA-N |
SMILES |
C1C2CC(C1C=C2)C=CC(=O)O |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)/C=C/C(=O)O |
Canonical SMILES |
C1C2CC(C1C=C2)C=CC(=O)O |
| 15222-64-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)








